molecular formula C15H22ClNO2 B1397334 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride CAS No. 1220020-80-3

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride

Cat. No.: B1397334
CAS No.: 1220020-80-3
M. Wt: 283.79 g/mol
InChI Key: WAGIAWVVZCHWST-UHFFFAOYSA-N
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Description

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is a chemical compound that belongs to the class of phenylacetate derivatives. It is commonly used in medical research for its potential therapeutic effects and in industrial research for its use in manufacturing processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride typically involves the esterification of 2-phenylacetic acid with 2-(2-piperidinyl)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester or piperidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetic acid derivatives, while reduction can produce alcohols .

Scientific Research Applications

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research has explored its potential therapeutic effects, particularly in the treatment of psychiatric disorders.

    Industry: It is used in the manufacturing of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of 2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. In medical research, it has been shown to modulate neurotransmitter systems, which may contribute to its therapeutic effects. The compound may act on receptors or enzymes involved in neurotransmitter synthesis, release, or reuptake.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Piperidinyl)ethyl acetate
  • 2-(2-Piperidinyl)ethyl benzoate
  • 2-(2-Piperidinyl)ethyl propionate

Uniqueness

2-(2-Piperidinyl)ethyl 2-phenylacetate hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylacetate moiety differentiates it from other piperidine derivatives, making it particularly useful in certain synthetic and therapeutic applications .

Properties

IUPAC Name

2-piperidin-2-ylethyl 2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2.ClH/c17-15(12-13-6-2-1-3-7-13)18-11-9-14-8-4-5-10-16-14;/h1-3,6-7,14,16H,4-5,8-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAGIAWVVZCHWST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCOC(=O)CC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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